![molecular formula C7H3Cl2F3O B1301602 2,4-Dichloro-1-(trifluoromethoxy)benzene CAS No. 451-85-4](/img/structure/B1301602.png)
2,4-Dichloro-1-(trifluoromethoxy)benzene
Overview
Description
2,4-Dichloro-1-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including materials science and pharmaceuticals. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its electron-withdrawing and lipophilic characteristics.
Synthesis Analysis
The synthesis of trifluoromethylated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Although the specific synthesis of 2,4-Dichloro-1-(trifluoromethoxy)benzene is not detailed in the provided papers, similar methodologies could be applied, such as halogen-lithium exchange followed by the introduction of the trifluoromethoxy group. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes lithiation and subsequent electrophilic substitution, which could be a relevant method for introducing various substituents, including the trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzene derivatives can be complex, with the potential for various electronic effects due to the presence of the trifluoromethyl group. For example, the crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene shows a significant dihedral angle between the planes of the triazole and phenyl rings . This suggests that the introduction of the trifluoromethoxy group could similarly influence the overall molecular geometry and electronic distribution in 2,4-Dichloro-1-(trifluoromethoxy)benzene.
Chemical Reactions Analysis
The reactivity of trifluoromethylated benzene derivatives can be quite varied. For example, the sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene leads to the formation of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane . This indicates that trifluoromethylated compounds can participate in unique coupling reactions. Arynes, such as 1,2-dehydro-3-(trifluoromethoxy)benzene, can be generated and intercepted with furan to produce various naphthalene derivatives . These reactions highlight the potential for 2,4-Dichloro-1-(trifluoromethoxy)benzene to undergo interesting transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated benzene derivatives are influenced by the trifluoromethyl and other substituent groups. For instance, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show fluorescence with emission maxima in the UV to violet region, which is affected by solvent polarity . The presence of the trifluoromethoxy group in 2,4-Dichloro-1-(trifluoromethoxy)benzene would likely contribute to similar photophysical behavior. Additionally, the steric and electronic effects of the trifluoromethoxy group could influence the compound's boiling point, solubility, and stability.
Scientific Research Applications
Halogenation and Derivative Formation
- Halogenation Processes : The controlled chlorination of trifluoromethoxybenzene, which includes 2,4-Dichloro-1-(trifluoromethoxy)benzene, results in various derivatives like mono-, di-, tri-, and tetrachloro derivatives. These derivatives demonstrate good thermal stability, making them useful in high-temperature applications (Herkes, 1977).
Chemical Synthesis and Reactions
- Pyridinium Trifluoromethoxide Salt : An isolable pyridinium trifluoromethoxide salt derived from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene is an effective source for SN2 reactions, used for forming trifluoromethyl ethers (Duran-Camacho et al., 2021).
- Synthesis of Naphthalenes : Utilization of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene, derivatives of 2,4-Dichloro-1-(trifluoromethoxy)benzene, enables the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, offering versatile pathways in organic synthesis (Schlosser & Castagnetti, 2001).
Material Science and Polymer Chemistry
- Polyetherimide Synthesis : The derivative 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized from reactions involving 2,4-Dichloro-1-(trifluoromethoxy)benzene, is used in producing novel fluorine-containing polyetherimides, which have significant applications in material science (Yu Xin-hai, 2010).
properties
IUPAC Name |
2,4-dichloro-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGSLPHFBUKVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371657 | |
Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(trifluoromethoxy)benzene | |
CAS RN |
451-85-4 | |
Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-1-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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